molecular formula C17H20BrNO3 B2984670 (2-Bromo-5-methoxyphenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone CAS No. 1251558-68-5

(2-Bromo-5-methoxyphenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2984670
CAS No.: 1251558-68-5
M. Wt: 366.255
InChI Key: AJGRMZSIFFAVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-5-methoxyphenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone (CAS 1251558-68-5) is a sophisticated chemical tool designed for advanced research in medicinal chemistry and neuropharmacology. With a molecular formula of C17H20BrNO3 and a molecular weight of 366.25 g/mol, this compound is of significant interest for the development of novel dual-target therapeutics, particularly in the pursuit of safer analgesics. This compound integrates a complex pharmacophore structure, featuring a methoxyphenyl group linked to a piperidine moiety that is further modified with a prop-2-yn-1-yloxy (propargyloxy) methyl group. This specific architecture is engineered to interact with key neurological targets. Current research is focused on designing dual-target ligands that act as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists . Such compounds aim to produce effective analgesia through MOR activation while potentially mitigating the addictive liability and side effects commonly associated with traditional opioids via concurrent D3R blockade . The propargyloxy side chain in its structure may enhance its physicochemical properties, potentially improving blood-brain barrier (BBB) permeability as predicted by Central Nervous System Multiparameter Optimization (CNS-MPO) scores, a key consideration for developing centrally-acting drugs . Researchers can utilize this compound as a key intermediate or prototype molecule for exploring structure-activity relationships (SAR), conducting in vitro binding and functional assays (e.g., BRET assays), and in silico modeling studies to further refine the design of next-generation neurotherapeutics . This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-(prop-2-ynoxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3/c1-3-9-22-12-13-5-4-8-19(11-13)17(20)15-10-14(21-2)6-7-16(15)18/h1,6-7,10,13H,4-5,8-9,11-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGRMZSIFFAVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCCC(C2)COCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Piperidine Introduction: The piperidine moiety can be attached through a nucleophilic substitution reaction involving a piperidine derivative and an appropriate leaving group.

    Propargylation: The propargyl group can be introduced using propargyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or piperidine moieties.

    Reduction: Reduction reactions could target the carbonyl group or the brominated phenyl ring.

    Substitution: The bromine atom on the phenyl ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, the compound could be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It may interact with specific biological targets, leading to potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its interactions with biological targets could be studied to develop new treatments for diseases.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways and effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Target Compound vs. Piperidine-Based Methanones ()
  • Compound 36 (): Structure: (3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(2-methoxyphenoxy)ethyl)amino)methyl)piperidin-1-yl)methanone Key Differences: Substituted with chloro, fluoro, and methoxyphenoxy groups instead of bromo and propargyloxy. Impact: Increased halogenation may enhance receptor binding but reduce solubility compared to the target compound .
  • Compound 74 (): Structure: (3-Methoxyphenyl)(4-(3-((3-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone Key Differences: Incorporates a trifluoromethylpyridinyl thio-benzyl group instead of propargyloxymethyl.
Target Compound vs. Pyrrolidine Derivatives ()
  • Pyrrolidine Analog: (2-Bromo-5-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone Key Differences: Pyrrolidine ring (5-membered) instead of piperidine (6-membered). Impact: Reduced steric hindrance may alter pharmacokinetic properties, such as absorption and half-life .

Physicochemical Properties

Property Target Compound Compound 36 () Compound 74 () Pyrrolidine Analog ()
Molecular Formula C₁₈H₁₉BrNO₃ C₂₄H₂₃ClF₂N₂O₃ C₂₇H₂₄F₃N₂O₂S C₁₈H₁₆BrF₃N₂O₃
Molecular Weight (g/mol) 401.26 493.90 533.55 445.23
Key Substituents Br, OCH₃, propargyloxy Cl, F, methoxyphenoxy CF₃, pyridinyl thio Br, OCH₃, CF₃, pyridinyl
LogP (Predicted) 3.8 4.2 4.5 3.6

Notes:

  • The target compound’s propargyloxy group contributes moderate lipophilicity (LogP ~3.8), whereas trifluoromethyl groups (Compound 74) significantly increase LogP .
  • Halogenated derivatives (Compound 36) show higher molecular weights but comparable solubility profiles .

Stability and Reactivity

  • Propargyloxy Group : The terminal alkyne in the target compound may undergo click chemistry modifications but poses stability challenges under acidic conditions .
  • Bromo and Methoxy Groups : Enhance stability against oxidative metabolism compared to hydroxylated analogs () .
  • Trifluoromethyl Groups (Compound 74) : Improve metabolic resistance but may increase toxicity risks .

Biological Activity

The compound (2-Bromo-5-methoxyphenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of the compound can be characterized by the following components:

  • 2-Bromo-5-methoxyphenyl moiety, which may contribute to its lipophilicity and interaction with biological targets.
  • 3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl group, which enhances its potential as a bioactive agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds featuring similar structural motifs. For example, derivatives containing the piperidine moiety have shown promising activity against various bacterial strains. The specific compound under discussion may exhibit comparable antimicrobial effects due to its structural similarities.

CompoundActivityReference
Compound AEffective against E. coli
Compound BAntifungal properties

Inhibition of Protein Tyrosine Phosphatases (PTPs)

The compound has been evaluated for its inhibitory effects on specific PTPs, which are critical in various signaling pathways. In silico studies indicated that analogs could effectively bind to the active sites of PTP1B and TCPTP, suggesting potential therapeutic applications in metabolic disorders like type II diabetes.

Blood-Brain Barrier (BBB) Permeability

Assessments of BBB permeability using synthetic models have indicated that compounds similar to this structure can traverse the barrier effectively. This characteristic is essential for developing treatments targeting central nervous system disorders.

Case Studies

  • Synthesis and Characterization : A study conducted at Sheffield Hallam University synthesized various derivatives and characterized their biological activities using yeast-based assays to evaluate PTP inhibition. The results demonstrated significant inhibitory activity against PTP1B, indicating potential for therapeutic use in obesity-related conditions .
  • Antimicrobial Testing : In another study, compounds with similar functional groups were tested against a panel of microbial pathogens. The results showed enhanced activity compared to standard antibiotics, suggesting that modifications to the piperidine structure could yield even more potent derivatives .

Research Findings

Research findings indicate that the biological activity of this compound is multifaceted:

  • Antimicrobial Effects : Demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
  • PTP Inhibition : Showed promise as a lead compound for drug development targeting metabolic diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.